![molecular formula C14H12Cl2N6O B2864407 N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide CAS No. 881083-32-5](/img/structure/B2864407.png)
N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide
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Overview
Description
“N’-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide” is a chemical compound that has been studied for its potential biological activities . It acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway .
Synthesis Analysis
The synthesis of this compound involves several steps. The yield was reported to be 71% as a yellow solid, with a melting point of 287–288 °C . The IR (KBr, cm −1) values were 3137 (NH), 1676 (C=O), and 1609 (C=N) .Molecular Structure Analysis
The molecular structure of this compound was characterized using spectral and elemental analyses . The 1H NMR (400 MHz, DMSO- d6) values were δ (ppm) 12.1 (s, 1H, NH), 7.51–8.10 (m, 7H, Ar–H), 6.95 (s, 1H, Ar–H), 3.78 (m, 6H, OCH 3) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of thiophene-2-carboxamides with formic acid . This reaction yielded thieno [3,2- d ]pyrimidin-4-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a yield of 88%, crystallized from ethyl acetate–methanol (1:1); mp 265–266 °C; IR (cm −1): 3302 (NH); 2210 (C≡N); 1662 (C=O) .Scientific Research Applications
SARS-CoV 3C-like Protease Inhibitors
Pyrazole and pyrimidine derivatives have been synthesized and tested for their activity against SARS-CoV 3C-like protease. These derivatives, including compounds structurally related to N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide, showed promising activity, indicating potential applications in the development of treatments for coronavirus infections (S. F. Mohamed et al., 2015).
Adenosine Receptor Affinity
Research on pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine has shown that these compounds exhibit A1 adenosine receptor affinity. This suggests potential applications in cardiovascular diseases, where modulation of adenosine receptors can be therapeutic (F. Harden et al., 1991).
Antimicrobial and Anticancer Agents
Several studies have synthesized and evaluated pyrazole and pyrimidine derivatives, including structures related to N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide, for their antimicrobial and anticancer activities. These compounds exhibited significant activity, suggesting their potential as leads in the development of new antimicrobial and anticancer drugs (H. Hafez et al., 2016).
Molecular Docking and Spectroscopic Analysis
Molecular docking and spectroscopic analysis of related compounds have been conducted to understand their interactions with biological targets and their structural characteristics. This research can aid in the design of new compounds with improved efficacy and specificity for their targets (C. Sivakumar et al., 2021).
Novel Pyrazolo Derivatives
Novel pyrazolo derivatives, including those structurally related to N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide, have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. The results indicate promising activities that could lead to the development of new therapeutic agents (Ling-Ling He et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine scaffolds have been reported to inhibit cdk2, a key regulator of the cell cycle .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, which leads to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, thereby exerting an anti-proliferative effect .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . Inhibition of CDK2 can lead to alterations in cell cycle progression and induction of apoptosis .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the activity and stability of chemical compounds .
properties
IUPAC Name |
N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N6O/c1-2-12(23)20-21-13-9-6-19-22(14(9)18-7-17-13)8-3-4-10(15)11(16)5-8/h3-7H,2H2,1H3,(H,20,23)(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFPSXVKWQELEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide |
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